molecular formula C21H16ClN5O2S2 B2983982 N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892732-01-3

N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2983982
CAS RN: 892732-01-3
M. Wt: 469.96
InChI Key: QFYIGGHJRPQZDM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16ClN5O2S2 and its molecular weight is 469.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound is structurally related to a broad class of molecules that have been investigated for their potential in medicinal chemistry, particularly as ligands for biological receptors. For instance, Ivachtchenko et al. (2010) synthesized a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their affinity and selectivity towards serotonin 5-HT6 receptors. The study found significant selectivity of these compounds for 5-HT6 receptors, suggesting their potential utility in designing drugs targeting neurological pathways and disorders associated with serotonin regulation (Ivachtchenko et al., 2010).

Antimicrobial Activity

Research into substituted tricyclic compounds, including those structurally similar to the specified chemical, has shown significant antimicrobial properties. Mittal, Sarode, and Vidyasagar (2011) investigated the synthesis and antimicrobial activity of substituted pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Their findings highlighted the potential of these compounds in combating bacterial and fungal infections, providing a foundation for the development of new antimicrobial agents (Mittal, Sarode, and Vidyasagar, 2011).

Herbicidal Activity

In the realm of agricultural chemistry, compounds related to N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine have been explored for their herbicidal activity. For example, Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds and found them to exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This research underscores the potential of such compounds in developing new, effective herbicides (Moran, 2003).

Antitumor Activity

The investigation of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin derivatives extends to the evaluation of their antitumor activities. Hafez and El-Gazzar (2009) synthesized a series of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide compounds with incorporated thiazolidinone moieties, demonstrating significant inhibitory effects on the growth of a range of cancer cell lines. This highlights the potential application of such compounds in cancer research and treatment (Hafez and El-Gazzar, 2009).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-13-2-8-16(9-3-13)31(28,29)21-20-24-19(23-12-14-4-6-15(22)7-5-14)18-17(10-11-30-18)27(20)26-25-21/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYIGGHJRPQZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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